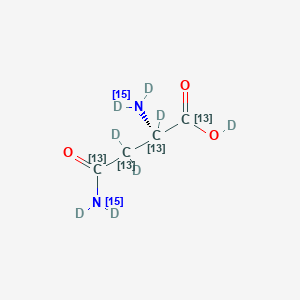

(Z)-(2,3-13C2)but-2-enedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C4H2O4

. It exists in two geometric isomers: the cis-isomer (maleic acid) and the trans-isomer (fumaric acid). In this article, we focus on the trans-isomer.Fumaric acid occurs naturally in various plants and fungi. It plays essential roles in cellular metabolism and the citric acid cycle. Its unique structure and properties make it valuable in both research and industrial applications.

Preparation Methods

Synthesis Routes

-

Laboratory Synthesis:

- Fumaric acid can be synthesized via the oxidation of succinic acid using strong oxidizing agents such as potassium permanganate (

KMnO4

) or nitric acid (HNO3

). - The reaction proceeds as follows:

HOOC-CH2CH2COOHoxidationHOOC-CH=CH-COOH

- Fumaric acid can be synthesized via the oxidation of succinic acid using strong oxidizing agents such as potassium permanganate (

-

Industrial Production:

- The industrial production of fumaric acid involves fermentation processes using microorganisms like Rhizopus species.

- Maleic acid is first produced enzymatically from glucose or other carbon sources. Then, maleic acid is isomerized to fumaric acid.

Chemical Reactions Analysis

Fumaric acid participates in various chemical reactions:

Hydrogenation: Fumaric acid can be hydrogenated to form succinic acid.

Dehydration: Upon heating, fumaric acid undergoes dehydration to yield maleic anhydride.

Esterification: Fumaric acid reacts with alcohols to form esters.

Addition Reactions: Fumaric acid can undergo addition reactions with nucleophiles.

Common reagents include reducing agents (e.g., hydrogen gas), dehydrating agents (e.g., sulfuric acid), and alcohols for esterification.

Scientific Research Applications

Food Industry: Fumaric acid is used as an acidulant and pH regulator in food and beverages.

Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.

Polymer Industry: Fumaric acid is used in the production of unsaturated polyester resins.

Biomedical Research: Researchers study its effects on cellular metabolism and oxidative stress.

Mechanism of Action

- Fumaric acid’s mechanism of action involves its role in the citric acid cycle (Krebs cycle). It participates in energy production by converting malate to fumarate.

- In psoriasis treatment, fumaric acid esters modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

Maleic Acid: The cis-isomer of fumaric acid, maleic acid, has different properties due to its geometric arrangement.

Succinic Acid: Both fumaric and succinic acids are involved in the citric acid cycle but serve distinct roles.

: ChemSpider: Fumaric Acid : PubChem: Fumaric Acid

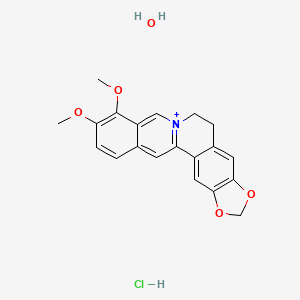

Properties

Molecular Formula |

C4H4O4 |

|---|---|

Molecular Weight |

118.06 g/mol |

IUPAC Name |

(Z)-(2,3-13C2)but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-/i1+1,2+1 |

InChI Key |

VZCYOOQTPOCHFL-GQTGYUFJSA-N |

Isomeric SMILES |

[13CH](=[13CH]\C(=O)O)\C(=O)O |

Canonical SMILES |

C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)